

Application Note: Strategic Functionalization of 1-Hydroxyisoquinoline-6-carboxylic Acid

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Compound of Interest

Compound Name: *1-Hydroxyisoquinoline-6-carboxylic acid*

CAS No.: *1301214-60-7*

Cat. No.: *B1396733*

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Executive Summary

This guide details the synthetic utility of **1-Hydroxyisoquinoline-6-carboxylic acid** (1-HIQ-6-CA), a privileged scaffold in the design of poly(ADP-ribose) polymerase (PARP) inhibitors, HIF prolyl hydroxylase (HIF-PH) inhibitors, and kinase antagonists.

While the isoquinoline core is ubiquitous in pharmacopoeia, the 1-hydroxy-6-carboxy substitution pattern offers a unique "push-pull" electronic environment. The C1 position (lactam/lactim tautomer) serves as a hinge-binding motif or a site for aryl coupling, while the C6 carboxylate provides a vector for solvent-exposed interactions, critical for tuning solubility and pharmacokinetic (PK) properties.

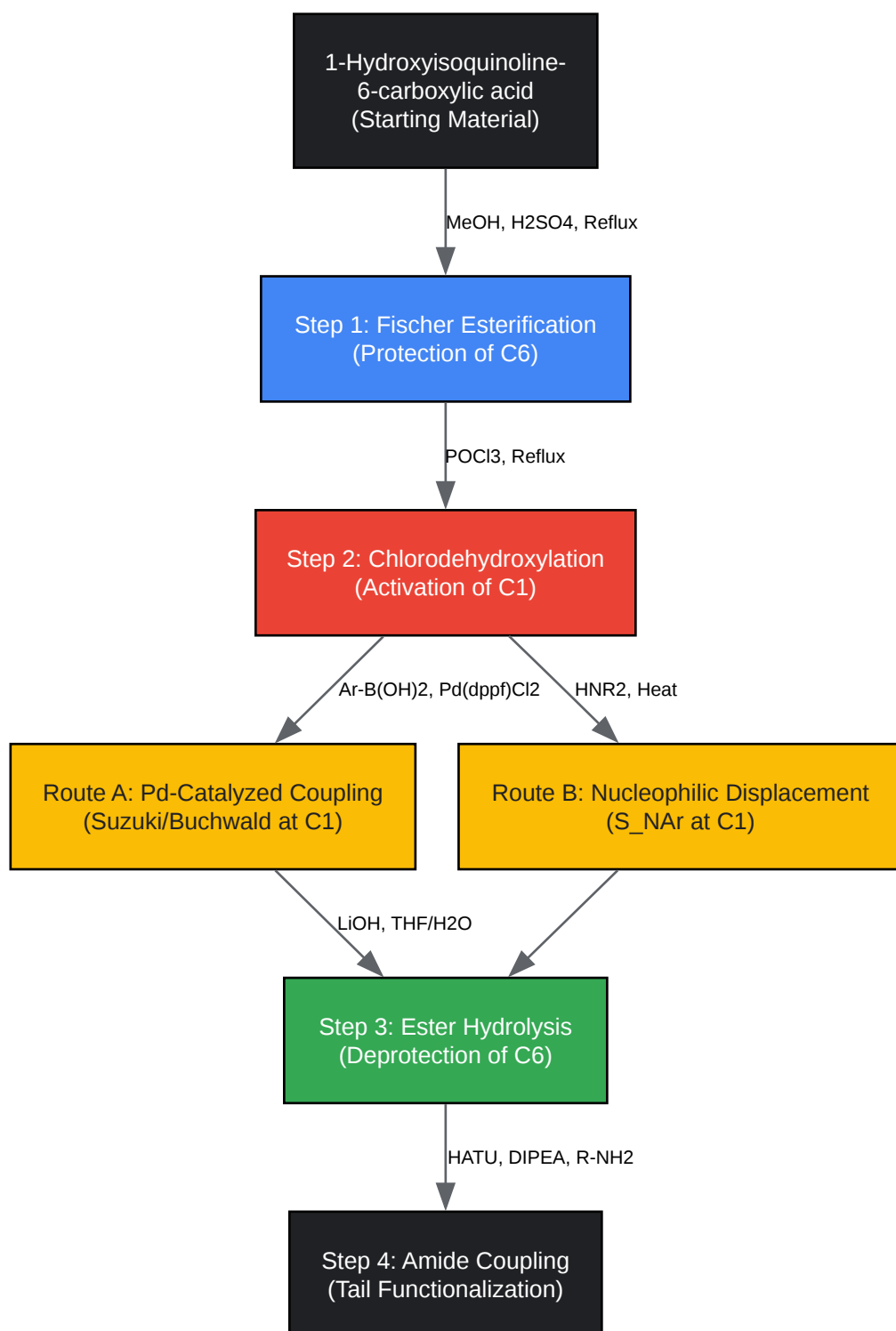
Key Technical Insights

- **Tautomeric Control:** The molecule exists in equilibrium between the 1-hydroxyisoquinoline (lactim) and isoquinolin-1(2H)-one (lactam) forms. Synthetic routes must be selected to lock the desired tautomer or exploit the specific reactivity of the lactim form (e.g., aromatization via chlorination).

- Orthogonal Activation: The C1-hydroxyl and C6-carboxylate allow for orthogonal protection and functionalization, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Strategic Synthetic Workflow

The following flowchart illustrates the divergent synthesis strategy. The critical decision point is the activation of the C1 position via chlorodehydroxylation, which converts the scaffold into an electrophile suitable for palladium-catalyzed cross-couplings.



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Figure 1: Divergent synthetic pathway for 1-HIQ-6-CA functionalization. The pathway prioritizes C1 activation followed by C6 extension.

Detailed Experimental Protocols

Protocol A: Scaffold Activation (Synthesis of Methyl 1-chloroisoquinoline-6-carboxylate)

Rationale: Direct chlorination of the carboxylic acid starting material with phosphoryl chloride () often leads to unstable acid chlorides or mixed anhydrides. We prioritize esterification first to increase solubility in organic solvents and prevent side reactions at the C6 position during the harsh chlorination step.

Step 1: Fischer Esterification

- Reagents: **1-Hydroxyisoquinoline-6-carboxylic acid** (10.0 g, 52.9 mmol), Methanol (100 mL), Sulfuric Acid (, conc., 5.0 mL).
- Procedure:
 - Suspend the starting material in anhydrous methanol in a round-bottom flask.
 - Add concentrated dropwise at 0°C (exothermic).
 - Heat to reflux (65°C) for 12 hours. Monitor by TLC (10% MeOH in DCM).
 - Workup: Cool to room temperature. Concentrate in vacuo to remove most methanol. Pour residue into ice water (200 mL) and neutralize with saturated until pH ~8.
 - Isolation: Filter the resulting white precipitate, wash with cold water, and dry under vacuum.
 - Yield Target: >90% (Methyl 1-hydroxyisoquinoline-6-carboxylate).

Step 2: Chlorodehydroxylation (The "Key" Step)

- Reagents: Methyl 1-hydroxyisoquinoline-6-carboxylate (from Step 1),

(5 equiv),

-Dimethylaniline (1.0 equiv, optional catalyst).

- Procedure:

- Place the ester in a dry flask under argon.

- Add

(neat).[1] If solubility is poor, add minimal anhydrous toluene.

- Critical Process Parameter (CPP): Heat to 100°C for 3–5 hours. The reaction mixture should turn from a suspension to a clear, dark solution, indicating conversion of the lactam (C=O) to the chloro-imidate (C-Cl).

- Safety Note: Quenching

is hazardous.

- Workup: Remove excess

by rotary evaporation. Dilute the residue with DCM. Pour slowly onto crushed ice/water with vigorous stirring. Neutralize with solid

.

- Purification: Extract with DCM (3x). Dry over

. Pass through a short silica plug (eluting with 20% EtOAc/Hexanes) to remove phosphorous salts.

- Product: Methyl 1-chloroisoquinoline-6-carboxylate.

Protocol B: C1-Diversification (Suzuki-Miyaura Coupling)

Application: This step installs the biaryl motif common in kinase inhibitors (e.g., ROCK or PKA inhibitors).

- Reagents: Methyl 1-chloroisoquinoline-6-carboxylate (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

(5 mol%),

(2.0 equiv).
- Solvent System: 1,4-Dioxane/Water (4:1). Degassed.
- Procedure:
 - Combine all reagents in a sealed tube or microwave vial.
 - Heat to 90°C (oil bath) or 110°C (microwave, 30 min).
 - Validation: Monitor disappearance of the aryl chloride by LCMS.
 - Workup: Filter through Celite. Dilute with EtOAc, wash with brine. Purify via flash chromatography.

Protocol C: C6-Tail Extension (Amidation)

Application: Modulating solubility and targeting solvent-exposed pockets (e.g., the "glycine" region in HIF-PH inhibitors).

- Hydrolysis: Treat the Suzuki product with LiOH (3 equiv) in THF/Water (1:1) at RT for 4 hours. Acidify to pH 3 to precipitate the free acid.
- Coupling:
 - Dissolve the free acid in DMF.
 - Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate.
 - Add the amine (e.g., N-methylpiperazine, glycine methyl ester).
 - Stir at RT for 2–12 hours.
 - Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Application Case Study: PARP-1 Inhibition

Isoquinolin-1(2H)-ones are potent PARP inhibitors. The 1-hydroxy tautomer mimics the amide moiety of nicotinamide (

), the natural substrate of PARP.

Design Logic:

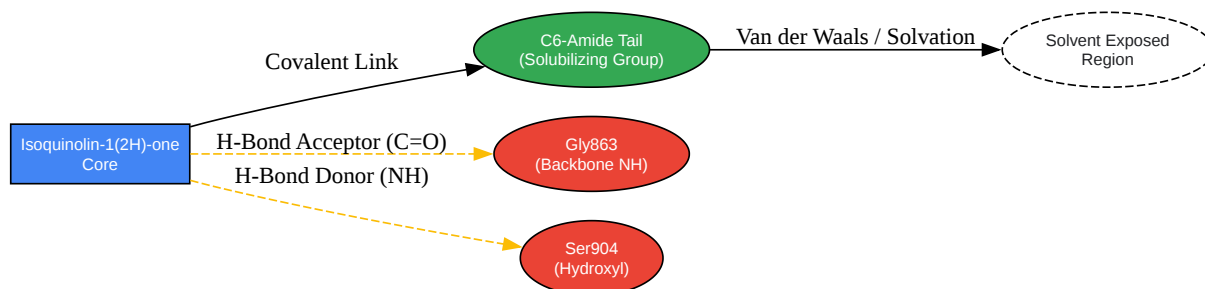
- **Pharmacophore:** The lactam (NH-C=O) of the isoquinolinone core forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 active site.
- **Modification:** Unlike the chlorination route above, PARP inhibitor synthesis retains the 1-one (lactam) functionality.
- **Protocol Adjustment:** Instead of chlorinating C1, the synthesis proceeds directly from Step 1 (Ester) to Step 3 (Hydrolysis) and Step 4 (Amidation). The C1-position remains as the carbonyl/hydroxyl tautomer to bind the catalytic site.

Comparative Data: 1-Chloro vs. 1-Oxo Derivatives

Property	1-Chloro Derivative (Kinase Route)	1-Oxo Derivative (PARP Route)
Electronic State	Electron-deficient aromatic ring	Electron-rich lactam system
Key Interaction	Hydrophobic/ -stacking	H-bond Donor/Acceptor pair
Solubility	High (Lipophilic)	Moderate (Polar)
Primary Target	ROCK1, PKA, VEGFR	PARP-1, PARP-2

Mechanism of Action Visualization

The following diagram illustrates the structural mapping of the 1-HIQ-6-CA scaffold against the PARP-1 binding pocket.



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Figure 2: Pharmacophore mapping of the isoquinolinone scaffold within the PARP-1 active site. The C1-lactam mimics nicotinamide, while the C6-tail extends towards the solvent front.

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